molecular formula C20H20N2O3S B11173091 N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dimethoxybenzamide

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dimethoxybenzamide

Cat. No.: B11173091
M. Wt: 368.5 g/mol
InChI Key: NSIRPPGWFZUOLI-UHFFFAOYSA-N
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Description

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dimethoxybenzamide is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dimethoxybenzamide typically involves the reaction of 2,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 5-ethyl-4-phenyl-1,3-thiazol-2-amine under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dimethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dimethoxybenzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth, reduction of inflammation, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dimethoxybenzamide is unique due to its specific substitution pattern on the thiazole ring and the presence of the dimethoxybenzamide group.

Properties

Molecular Formula

C20H20N2O3S

Molecular Weight

368.5 g/mol

IUPAC Name

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dimethoxybenzamide

InChI

InChI=1S/C20H20N2O3S/c1-4-17-18(13-8-6-5-7-9-13)21-20(26-17)22-19(23)15-11-10-14(24-2)12-16(15)25-3/h5-12H,4H2,1-3H3,(H,21,22,23)

InChI Key

NSIRPPGWFZUOLI-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(S1)NC(=O)C2=C(C=C(C=C2)OC)OC)C3=CC=CC=C3

Origin of Product

United States

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